2-(2-溴苯基)异噻唑烷-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

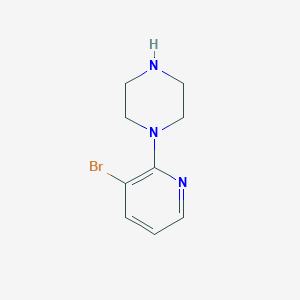

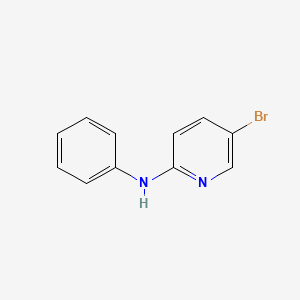

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide (2-BPI) is a novel isothiazolidine 1,1-dioxide (ITD) derivative that has been recently studied for its potential application in a variety of scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects, and is currently being explored for its potential in various laboratory experiments.

科学研究应用

Cyclooxygenase and Lipoxygenase Inhibition

Various derivatives of 1,2-isothiazolidine-1,1-dioxide, including those with 2-(2-bromophenyl) substitution, have shown potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). These compounds also suppressed the production of interleukin-1 in vitro and were effective in animal arthritic models without causing ulcerogenic activities (Inagaki et al., 2000), (Inagaki, 2003).

Chemical Synthesis and Reactivity

Isothiazolidine 1-oxide, a sulfur analog of 2-pyrrolidone, has been studied for its reactivity in various chemical reactions. For instance, N-deprotonation under phase-transfer conditions yields N-substituted derivatives (Semko et al., 1993). The construction of libraries of triazole-containing isothiazolidine 1,1-dioxides using multi-component protocols demonstrates its versatility in small molecular probe discovery (Rolfe et al., 2011).

Development of New Drug Candidates

The development of new antiarthritic drug candidates, such as S-2474, a gamma-sultam derivative, involves the synthesis and evaluation of isothiazolidine 1,1-dioxide structures. These compounds have shown promise in inhibiting inflammatory enzymes without causing gastrointestinal side effects (Inagaki et al., 2000), (Inagaki, 2003).

Novel Synthetic Routes and Applications

Recent studies have explored novel synthetic routes for creating gamma-sultams, showing the flexibility and potential of isothiazolidine 1,1-dioxides in chemical synthesis. These methods enable the creation of various derivatives under mild conditions, further expanding the applications of these compounds (Bakulina et al., 2020), (Cleator et al., 2006).

属性

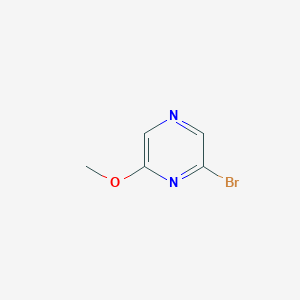

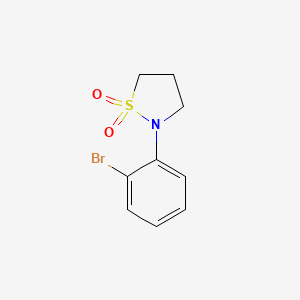

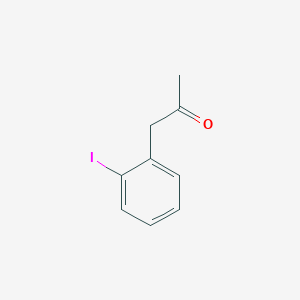

IUPAC Name |

2-(2-bromophenyl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPXIGBSXPLFNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501983 |

Source

|

| Record name | 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide | |

CAS RN |

71703-14-5 |

Source

|

| Record name | Isothiazolidine, 2-(2-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)